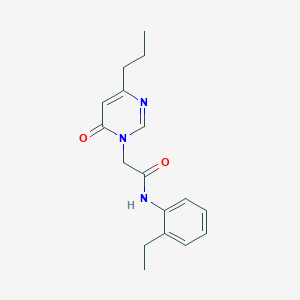

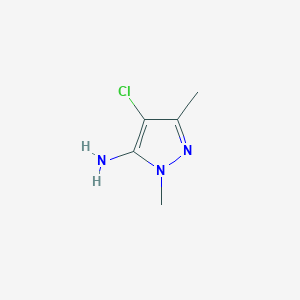

4-氯-1,3-二甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Chemical Reactions Analysis

Pyrazole derivatives, such as “4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine”, have been used in various chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .

科学研究应用

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have evaluated the antileishmanial potential of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine derivatives. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy by revealing favorable interactions with the Lm-PTR1 enzyme.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Fungal Inhibition

Researchers have explored the antifungal properties of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine derivatives. Carboxamide derivatives derived from this compound were evaluated against three fungal strains. Their inhibitory effects on succinate dehydrogenase suggest potential antifungal applications .

Chemical Synthesis

The successful synthesis of hydrazine-coupled pyrazoles, including 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine, was verified using elemental microanalysis, FTIR, and 1H NMR techniques. These compounds serve as valuable building blocks for drug development .

Biological Target Exploration

Researchers have investigated the binding interactions of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine derivatives with specific biological targets. Molecular simulations and docking studies provide insights into their mode of action and potential therapeutic relevance .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing drug design. Researchers have explored modifications to the pyrazole scaffold, aiming to enhance antileishmanial and antimalarial activities. These SAR studies contribute to the rational design of novel compounds .

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its molecular structure. Some pyrazole derivatives have been found to inhibit certain enzymes, while others may interact with various cellular targets

属性

IUPAC Name |

4-chloro-2,5-dimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFACUSPNKLOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)

![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)